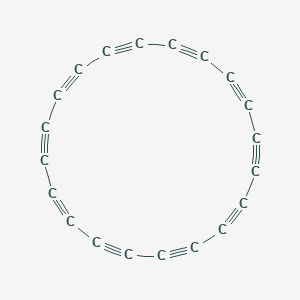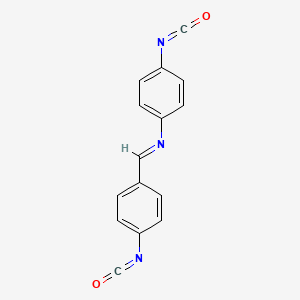
(E)-N,1-Bis(4-isocyanatophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,1-Bis(4-isocyanatophenyl)methanimine is an organic compound characterized by the presence of two isocyanate groups attached to a methanimine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,1-Bis(4-isocyanatophenyl)methanimine typically involves the reaction of 4-isocyanatobenzaldehyde with aniline under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N,1-Bis(4-isocyanatophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of urethanes, ureas, and thiocarbamates.
科学的研究の応用
(E)-N,1-Bis(4-isocyanatophenyl)methanimine has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of polyurethanes and polyureas.
Materials Science: Employed in the development of high-performance coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Utilized in the production of foams, elastomers, and sealants.
作用機序
The mechanism of action of (E)-N,1-Bis(4-isocyanatophenyl)methanimine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): A widely used isocyanate in the production of polyurethanes.
Toluene diisocyanate: Another important isocyanate used in the manufacture of flexible foams.
Hexamethylene diisocyanate: Used in the production of coatings and adhesives.
Uniqueness
(E)-N,1-Bis(4-isocyanatophenyl)methanimine is unique due to its specific structure, which allows for the formation of highly cross-linked polymers with enhanced mechanical properties. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
138705-79-0 |
|---|---|
分子式 |
C15H9N3O2 |
分子量 |
263.25 g/mol |
IUPAC名 |
N,1-bis(4-isocyanatophenyl)methanimine |
InChI |
InChI=1S/C15H9N3O2/c19-10-17-14-3-1-12(2-4-14)9-16-13-5-7-15(8-6-13)18-11-20/h1-9H |
InChIキー |
NYPBHDQKNXWPAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


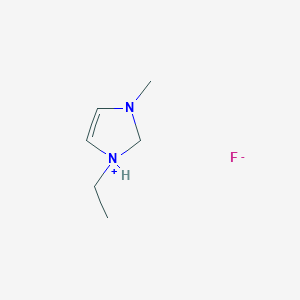
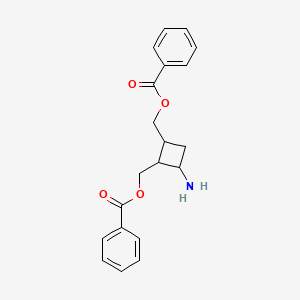

![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
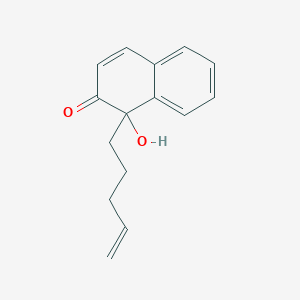
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

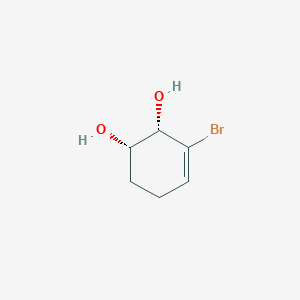
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)

![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
